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Introduction
Ammonium sulfate precipitation is a widely utilized and effective method for the purification and

fractionation of proteins from complex mixtures such as cell lysates, serum, or ascites fluid.[1]

[2] This technique, often referred to as "salting out," is based on the principle that high

concentrations of a salt can reduce the solubility of proteins, leading to their precipitation.[3][4]

It serves as an excellent initial step in a purification workflow, capable of providing a two- to

five-fold increase in specific activity and concentrating the protein of interest for subsequent

chromatographic steps.[1]

The choice of ammonium sulfate is advantageous due to its high solubility in water, lack of

buffering capacity, low cost, and the low density of the resulting solution, which facilitates

centrifugation. Furthermore, ammonium sulfate is known to stabilize protein structures,

inhibiting bacterial growth and the activity of contaminating proteases.[2][5]

This document provides a detailed overview of the principles behind ammonium sulfate

precipitation, comprehensive protocols for its application, and methods for subsequent salt

removal.
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The solubility of proteins in aqueous solutions is dependent on the interactions between the

protein's surface residues and water molecules. Proteins maintain their solubility through

hydrogen bonds formed between their exposed polar and ionic groups and the surrounding

water molecules.[3]

The process of "salting out" involves the addition of a high concentration of a salt, such as

ammonium sulfate, to the protein solution. The salt ions, being small and highly charged,

compete with the protein molecules for binding to water molecules. This effectively removes the

hydration shell from around the protein, exposing its hydrophobic patches. Consequently,

protein-protein interactions become more favorable than protein-water interactions, leading to

protein aggregation and precipitation from the solution.[3]

Proteins with a larger number of hydrophobic residues on their surface will precipitate at lower

salt concentrations, while more hydrophilic proteins require higher salt concentrations to

precipitate.[3] This differential solubility allows for the fractional precipitation of proteins by

gradually increasing the ammonium sulfate concentration.

Key Factors Influencing Precipitation
Several factors can influence the concentration at which a specific protein will precipitate:

Protein Properties: The number and distribution of polar and hydrophobic surface residues,

as well as the protein's molecular weight, are critical determinants. Generally, larger proteins

tend to precipitate at lower salt concentrations.

pH of the Solution: Protein solubility is at its minimum at the isoelectric point (pI) of the

protein. Therefore, performing the precipitation at or near the pI can be more effective.[6]

Temperature: The procedure is typically carried out at low temperatures (around 4°C) to

maintain protein stability and minimize denaturation.[3][7]

Protein Concentration: Precipitation is generally more effective for protein concentrations

above 1 mg/mL.
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Ammonium sulfate, analytical grade[8]

Buffer solution appropriate for the protein of interest (e.g., 50 mM Tris-HCl or HEPES, pH

7.4)[1]

Magnetic stirrer and stir bar

Ice bath

Refrigerated centrifuge and appropriate centrifuge tubes

Dialysis tubing or gel filtration columns for desalting[3]

Protocol 1: Determining the Optimal Ammonium Sulfate
Concentration (Trial Scale)
Before proceeding with the bulk purification, it is advisable to perform a small-scale experiment

to determine the optimal ammonium sulfate concentration range for precipitating the target

protein while leaving impurities in solution.[7]

Preparation of Protein Sample: Start with a clarified protein solution (e.g., a high-speed

supernatant of a cell lysate). Measure the initial volume.

Stepwise Precipitation:

Place the protein solution in a beaker with a magnetic stir bar in an ice bath and stir gently

to avoid foaming.[1][3]

Slowly add solid ammonium sulfate (or a saturated solution) to achieve a lower

percentage of saturation (e.g., 20%). Refer to Table 1 for the required amount.

Continue stirring for a minimum of 30 minutes to 1 hour to allow for equilibration.[9][10]

Centrifuge the solution at 10,000-20,000 x g for 20-30 minutes at 4°C to pellet the

precipitated protein.[1][11]

Carefully decant the supernatant into a clean beaker.[1]
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Resuspend the pellet in a small volume of the appropriate buffer. This is your first fraction.

To the supernatant, add more ammonium sulfate to reach the next desired saturation level

(e.g., 40%) and repeat the stirring and centrifugation steps.

Continue this stepwise increase in ammonium sulfate saturation (e.g., in 20% increments

up to 80% or 100%) and collect the pellets at each stage.

Analysis of Fractions: Assay each redissolved pellet and the final supernatant for the total

protein concentration and the specific activity of the target protein. This will allow you to

identify the ammonium sulfate concentration range that precipitates your protein of interest

while leaving the majority of contaminants in solution.

Protocol 2: Bulk Precipitation of the Target Protein
Based on the results from the trial-scale experiment, you can now perform a large-scale

precipitation.

Initial Precipitation of Contaminants:

To your total protein solution, slowly add ammonium sulfate with gentle stirring in an ice

bath to the concentration that was determined to precipitate a significant amount of

contaminating proteins but not your target protein.[7]

Stir for at least 1 hour.

Centrifuge at 10,000-20,000 x g for 20-30 minutes at 4°C.

Collect the supernatant containing your protein of interest.

Precipitation of the Target Protein:

To the collected supernatant, add ammonium sulfate to the concentration determined to

precipitate your target protein.[7]

Stir for at least 1 hour, up to overnight at 4°C.[1]

Centrifuge as before to pellet your precipitated protein.
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Discard the supernatant.

Redissolving the Protein Pellet:

Resuspend the protein pellet in a minimal volume of your chosen buffer. If the pellet is

difficult to dissolve, try gentle agitation, adjusting the buffer's pH or ionic strength, or using

a buffer with additives like mild detergents (e.g., 0.1% Triton X-100) or glycerol.[12][13]

Data Presentation
Table 1: Grams of Solid Ammonium Sulfate to be Added to 1 Liter of Solution to Achieve a

Desired Saturation at 4°C

Initia
l
Satu
ratio
n (%)

10% 20% 30% 40% 50% 60% 70% 80% 90% 100%

0 56.1 114.6 176.2 241.4 310.9 385.5 466.1 553.9 650.4 757.5

10 57.9 118.8 183.3 251.9 325.4 404.7 490.9 585.5 690.4

20 60.3 124.1 192.1 265.0 343.5 428.8 522.3 625.7

30 63.2 130.4 202.4 279.9 363.9 456.1 557.7

40 66.5 137.2 213.3 295.6 385.9 485.1

50 69.9 144.3 224.7 312.8 409.2

60 73.6 152.2 238.2 332.0

70 77.5 161.5 252.8

80 81.7 171.1

90 86.2

Note: This table is a guideline. The exact amount may vary slightly depending on the specific

buffer composition. Online calculators are also available for more precise calculations.[4][9]
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Post-Precipitation: Salt Removal
After precipitation, the high concentration of ammonium sulfate must be removed before

proceeding to most downstream applications like ion-exchange chromatography.[3][14]

Protocol 3: Desalting by Dialysis
Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length, leaving extra space for

the sample and an air gap. Pre-wet the membrane by soaking it in the dialysis buffer.[6]

Load Sample: Secure one end of the tubing with a clip and load the redissolved protein

solution.

Dialyze: Place the sealed dialysis bag in a large beaker containing a large volume (at least

100 times the sample volume) of the desired buffer at 4°C. Stir the buffer gently.[3]

Buffer Changes: Change the dialysis buffer every 2-4 hours for the first two changes, and

then dialyze overnight.[6] This ensures a sufficient concentration gradient for the salt to

diffuse out.

Protocol 4: Desalting by Gel Filtration Chromatography
Gel filtration (also known as size-exclusion chromatography) can also be used to remove

ammonium sulfate.[3]

Column Equilibration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with the

desired buffer.

Sample Application: Apply the redissolved protein solution to the column.

Elution: The larger protein molecules will pass through the column in the void volume, while

the smaller ammonium and sulfate ions will be retarded, effectively separating the protein

from the salt.[3]

Visualizations
Caption: Principle of "Salting Out" for protein precipitation.
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Start: Crude Protein Solution

Slowly add (NH4)2SO4 to first % cut
(e.g., 30%) with stirring at 4°C

Stir for 1 hour at 4°C

Centrifuge (10,000 x g, 20 min, 4°C)

Pellet 1 (Contaminants) Supernatant 1 (Contains Target Protein)

Slowly add (NH4)2SO4 to second % cut
(e.g., 60%) with stirring at 4°C

Stir for 1 hour at 4°C

Centrifuge (10,000 x g, 20 min, 4°C)

Pellet 2 (Target Protein) Supernatant 2 (Remaining Proteins)

Redissolve Pellet 2 in minimal buffer

Desalt (Dialysis or Gel Filtration)

Purified, Concentrated Protein

Click to download full resolution via product page

Caption: Workflow for fractional ammonium sulfate precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. documents.thermofisher.com [documents.thermofisher.com]

2. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]

3. ucl.ac.uk [ucl.ac.uk]

4. Ammonium sulfate precipitation [bionity.com]

5. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

7. Ammonium sulfate fractionation [agbooth.com]

8. info.gbiosciences.com [info.gbiosciences.com]

9. Ammonium Sulfate Calculator from EnCor Biotechnology Inc. [files.encorbio.com]

10. static.igem.org [static.igem.org]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

14. heraldopenaccess.us [heraldopenaccess.us]

To cite this document: BenchChem. [Application Notes and Protocols for Ammonium Sulfate
Precipitation in Protein Purification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3343170#procedure-for-ammonium-sulfate-
precipitation-in-protein-purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3343170?utm_src=pdf-custom-synthesis
https://documents.thermofisher.com/TFS-Assets/LED/Product-Bulletins/D01821~.pdf
https://en.wikipedia.org/wiki/Ammonium_sulfate_precipitation
https://www.ucl.ac.uk/~ucbcdab/enzpur/amso4.htm
https://www.bionity.com/en/encyclopedia/Ammonium+sulfate+precipitation.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4817497/
https://faculty.ksu.edu.sa/sites/default/files/5_protein_fractionation_by_ammonium_sulphate_and_dialysis_0_1.pdf
http://www.agbooth.com/pp_java/Ammonium_sulfate.html
https://info.gbiosciences.com/blog/ammonium-sulfate-protein-precipitation-the-key-to-salting-out
https://files.encorbio.com/protocols/AM-SO4.htm
https://static.igem.org/mediawiki/2017/5/58/Cguproteinprecipitation.pdf
https://www.researchgate.net/publication/261183134_Salting_out_of_Proteins_Using_Ammonium_Sulfate_Precipitation
https://www.researchgate.net/post/Unable_to_redissolve_protein_from_the_ammonium_sulphate_precipitate_Any_suggestions
https://www.researchgate.net/post/How_to_dissolve_the_pellet_from_ammonium_sulfate_precipitation_completely
https://www.heraldopenaccess.us/openaccess/when-to-avoid-dialysis-during-protein-purification
https://www.benchchem.com/product/b3343170#procedure-for-ammonium-sulfate-precipitation-in-protein-purification
https://www.benchchem.com/product/b3343170#procedure-for-ammonium-sulfate-precipitation-in-protein-purification
https://www.benchchem.com/product/b3343170#procedure-for-ammonium-sulfate-precipitation-in-protein-purification
https://www.benchchem.com/product/b3343170#procedure-for-ammonium-sulfate-precipitation-in-protein-purification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3343170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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